

A Comparative Analysis of Dibutyl 3hydroxybutyl Phosphate and Other Organophosphate Esters

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Compound of Interest		
Compound Name:	Dibutyl 3-hydroxybutyl phosphate	
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For Researchers, Scientists, and Drug Development Professionals

Organophosphate esters (OPEs) are a class of chemicals widely used as flame retardants and plasticizers in a variety of consumer and industrial products.[1] Their extensive use has led to their ubiquitous presence in the environment, raising concerns about their potential impact on human health and ecosystems. This guide provides a comparative analysis of **Dibutyl 3-hydroxybutyl phosphate** (DBHBP) with other commonly studied OPEs, focusing on their physicochemical properties, metabolic pathways, and toxicological profiles, supported by available experimental data.

Dibutyl 3-hydroxybutyl phosphate (DBHBP) is recognized as a primary metabolite of the widely used OPE, Tributyl phosphate (TBP).[2][3] Understanding the characteristics of DBHBP is crucial for a comprehensive assessment of the risks associated with TBP exposure, as the metabolism of the parent compound can influence its overall toxicity.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of OPEs govern their environmental fate, bioavailability, and toxicokinetics. The following table summarizes key properties of DBHBP, its parent compound TBP, and another major metabolite, Dibutyl phosphate (DBP), alongside other representative OPEs.



Property	Dibutyl 3- hydroxyb utyl phosphat e (DBHBP)	Tributyl phosphat e (TBP)	Dibutyl phosphat e (DBP)	Tris(2- chloroeth yl) phosphat e (TCEP)	Tris(1,3- dichloro- 2-propyl) phosphat e (TDCPP)	Triphenyl phosphat e (TPHP)
CAS Number	89197-69- 3[2]	126-73- 8[4]	107-66- 4[5]	115-96-8	13674-87- 8	115-86-6
Molecular Formula	C12H27O5P	C12H27O4P	C ₈ H ₁₉ O ₄ P[5]	C ₆ H ₁₂ Cl ₃ O ₄ P	C9H15Cl6O 4P	C18H15O4P
Molecular Weight (g/mol)	282.3[2]	266.31[4]	210.21[5]	285.49	430.91	326.28
LogP (Octanol- Water Partition Coefficient)	Not available	4.0[4]	-0.9[5]	1.44	3.83	4.59
Water Solubility	Soluble in Methanol, DMF, DMSO, Ethanol, PBS (pH 7.2)[6]	<1 mg/mL at 21.5°C[4]	Moderately soluble[7]	5.9 g/L	7 mg/L	1.9 mg/L
Vapor Pressure	Not available	0.003 mmHg at 25°C[4]	9.6E-05 mmHg[8]	0.000007 mmHg	0.0000004 mmHg	0.0000004 mmHg

Metabolic Pathways of Tributyl Phosphate (TBP)

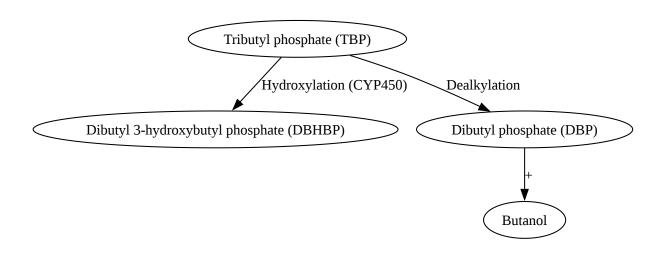
DBHBP is a product of the metabolic transformation of TBP. The metabolism of TBP primarily occurs in the liver and involves oxidation and hydrolysis reactions. Understanding this pathway



is essential for interpreting toxicological data and assessing exposure.

The metabolic conversion of TBP proceeds through two main pathways:

- Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of one of the butyl chains of TBP, leading to the formation of DBHBP.[4]
- Dealkylation: TBP can also undergo dealkylation to form Dibutyl phosphate (DBP) and butanol.[9]



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Comparative Toxicity Profile

Direct toxicological data for DBHBP is limited. Therefore, the toxicity of its parent compound, TBP, and its other major metabolite, DBP, are often considered to provide insights into its potential effects.

Neurotoxicity

Studies have investigated the neurotoxic potential of various OPEs. For instance, a comparative assessment of tri-n-butyl phosphate (TnBP) and tricresyl phosphate (TCP) on PC12 cells, a model for neuronal cells, revealed that TnBP exhibited greater neurotoxicity than TCP.[10] The half-maximal inhibitory concentration (IC50) after 24 hours of exposure was



338.09 μ M for TnBP and 2415.61 μ M for TCP, indicating that lower concentrations of TnBP were needed to induce cell death.[10] Both compounds were found to induce apoptosis in PC12 cells.[10] While specific data for DBHBP is lacking, its structural similarity to TBP suggests a potential for neurotoxic effects that warrants further investigation.

Hepatotoxicity

The liver is a primary target organ for the toxic effects of many OPEs. Studies have shown that exposure to TBP is associated with liver fibrosis.[7] Mechanistic studies have indicated that TBP can upregulate matrix metalloproteinase 9 (MMP9) in hepatocytes, leading to an increase in extracellular matrix components, a hallmark of fibrosis.[7] Dibutyl phosphate (DBP), a metabolite of TBP, has also been linked to liver function impairment.[7]

Other Toxicological Endpoints

OPEs have been associated with a range of other adverse health effects, including endocrine disruption, reproductive toxicity, and developmental toxicity. For example, some OPEs have been shown to affect the endocrine system by interfering with hormone signaling pathways. The toxicity of OPEs can vary significantly depending on their chemical structure, with aromatic OPEs sometimes exhibiting different toxicological profiles compared to aliphatic OPEs.[11]

Experimental Protocols

Accurate and reliable analytical methods are crucial for the detection and quantification of OPEs in various environmental and biological matrices. The following sections outline common experimental protocols used in OPE research.

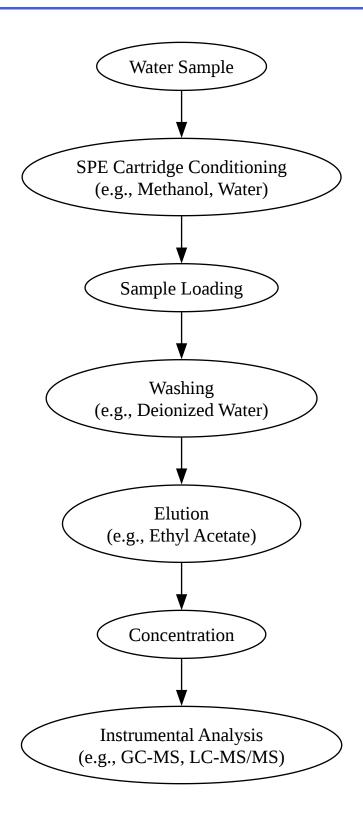
Sample Preparation for OPE Analysis

- 1. Solid Phase Extraction (SPE) for Water Samples:
- Objective: To concentrate OPEs from water samples and remove interfering substances.
- Procedure:
 - Condition a solid-phase extraction cartridge (e.g., C18) with appropriate solvents (e.g., methanol followed by deionized water).



- Pass the water sample through the cartridge at a controlled flow rate.
- Wash the cartridge with a weak solvent to remove hydrophilic impurities.
- Elute the retained OPEs with a stronger organic solvent (e.g., ethyl acetate, dichloromethane).
- Concentrate the eluate under a gentle stream of nitrogen before analysis.
- 2. Pressurized Liquid Extraction (PLE) for Solid Samples (e.g., Dust, Sediment):
- Objective: To efficiently extract OPEs from solid matrices using elevated temperature and pressure.
- Procedure:
 - Mix the solid sample with a drying agent (e.g., diatomaceous earth) and pack it into an extraction cell.
 - Place the cell in the PLE system.
 - Extract the sample with a suitable solvent or solvent mixture (e.g., 1:1 v/v hexane/ethyl acetate) at a set temperature (e.g., 100°C) and pressure for a specified number of cycles.
 [12]
 - Collect the extract and concentrate it for subsequent cleanup and analysis.[12]





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Instrumental Analysis



Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the determination of OPEs.

- 1. Gas Chromatography-Mass Spectrometry (GC-MS):
- Principle: Separates volatile and semi-volatile OPEs based on their boiling points and interactions with a stationary phase in a capillary column. The mass spectrometer then identifies and quantifies the separated compounds based on their mass-to-charge ratio.
- Typical Parameters:
 - Injector: Split/splitless or on-column injection.
 - o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Temperature Program: A gradient temperature program to separate a wide range of OPEs.[12]
 - Ionization Mode: Electron ionization (EI) is commonly used.
 - Mass Analyzer: Quadrupole or ion trap.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Principle: Separates OPEs based on their polarity and interactions with a stationary phase in a liquid chromatography column. The tandem mass spectrometer provides high selectivity and sensitivity for quantification through multiple reaction monitoring (MRM).
- Typical Parameters:
 - Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile)
 with additives like formic acid or ammonium acetate.
 - Column: A reversed-phase column (e.g., C18).
 - Ionization Source: Electrospray ionization (ESI) in positive or negative mode.



• Mass Analyzer: Triple quadrupole.

Conclusion

Dibutyl 3-hydroxybutyl phosphate (DBHBP) is a significant metabolite of the widely used organophosphate ester, Tributyl phosphate (TBP). While direct comparative data for DBHBP is scarce, understanding its properties in the context of its parent compound and other OPEs is crucial for a comprehensive risk assessment. The available data on TBP and its other metabolites, such as DBP, suggest potential for neurotoxicity and hepatotoxicity. Further research is needed to elucidate the specific toxicological profile of DBHBP and to develop a more complete understanding of its contribution to the overall health risks associated with TBP exposure. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into the occurrence, fate, and effects of DBHBP and other OPEs.

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